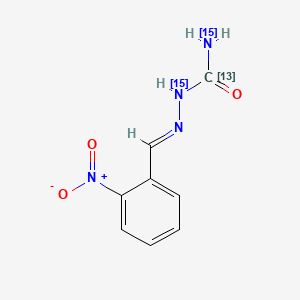
2-Nitrobenzaldehyde semicarbazone 13C,15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrobenzaldehyde semicarbazone 13C,15N2 is a derivative of semicarbazide, labeled with carbon-13 and nitrogen-15 isotopes. This compound is primarily used as a metabolite marker to detect the widely banned antibiotic nitrofurazone . The isotopic labeling allows for precise tracking and quantification in various analytical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrobenzaldehyde semicarbazone 13C,15N2 typically involves the reaction of 2-nitrobenzaldehyde with semicarbazide hydrochloride in the presence of a base. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions . The isotopic labeling is achieved by using semicarbazide hydrochloride labeled with carbon-13 and nitrogen-15.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitrobenzaldehyde semicarbazone 13C,15N2 undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitrobenzene derivatives.
Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Nitrobenzene derivatives.
Reduction: Aminobenzaldehyde derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
2-Nitrobenzaldehyde semicarbazone 13C,15N2 is widely used in scientific research, including:
Chemistry: As a metabolite marker in analytical chemistry for detecting nitrofurazone residues.
Biology: In studies involving metabolic pathways and enzyme interactions.
Medicine: For tracking drug metabolism and pharmacokinetics.
Industry: In quality control and safety testing of food products.
Mécanisme D'action
The mechanism of action of 2-Nitrobenzaldehyde semicarbazone 13C,15N2 involves its role as a metabolite marker. The compound is metabolized in biological systems, and its isotopic labels allow for precise tracking and quantification. This helps in studying the metabolic pathways and interactions with various enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrobenzaldehyde semicarbazone: The non-labeled version of the compound.
2-Nitrobenzaldehyde: The parent compound without the semicarbazone group.
Semicarbazide: The precursor used in the synthesis of the compound.
Uniqueness
2-Nitrobenzaldehyde semicarbazone 13C,15N2 is unique due to its isotopic labeling, which allows for precise tracking and quantification in analytical applications. This makes it particularly valuable in studies involving metabolic pathways and drug metabolism .
Propriétés
Formule moléculaire |
C8H8N4O3 |
|---|---|
Poids moléculaire |
211.15 g/mol |
Nom IUPAC |
[(E)-(2-nitrophenyl)methylideneamino](13C)urea |
InChI |
InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)/b10-5+/i8+1,9+1,11+1 |
Clé InChI |
OEOKLBSECDAYSM-MBGFRBFQSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/[15NH][13C](=O)[15NH2])[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


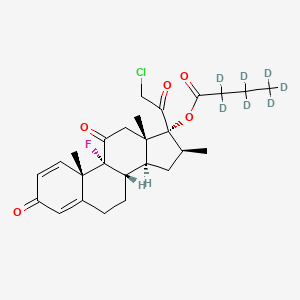
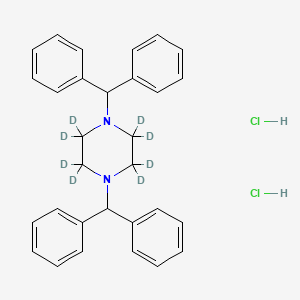

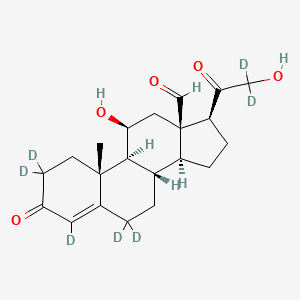
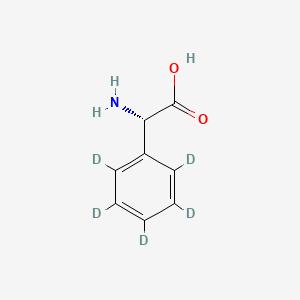
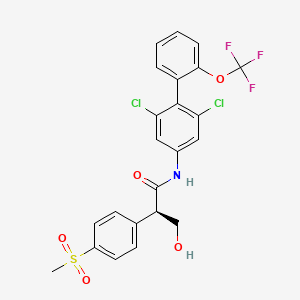
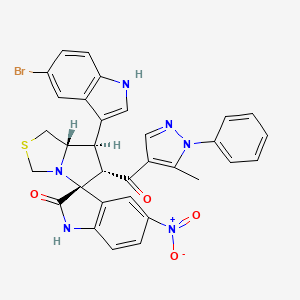
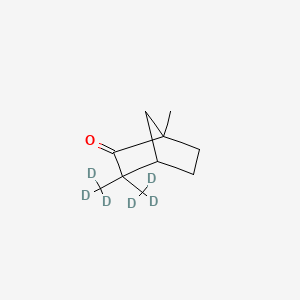


![1-[4-(6-oxo-1-phenyl-4,5-dihydropyridazin-3-yl)phenyl]-3-phenylthiourea](/img/structure/B12416906.png)
![13-[2-carboxy-3,4,6-trichloro-5-[2-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]amino]-2-oxoethyl]sulfanylphenyl]-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaene-4,22-disulfonate;triethylazanium](/img/structure/B12416916.png)
![disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12416918.png)

